molecular formula C6H5ClN2O2 B135334 2-Chloro-4-methyl-3-nitropyridine CAS No. 23056-39-5

2-Chloro-4-methyl-3-nitropyridine

Cat. No.: B135334
CAS No.: 23056-39-5
M. Wt: 172.57 g/mol
InChI Key: JHARVUVBTAAPLA-UHFFFAOYSA-N
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Description

A cyclopropyldipyridodiazepinone derivative for use as non-nucleoside reverse transcriptase inhibitors.
Experimental FTIR and FT-Raman spectroscopic analysis of 2-chloro-4-methyl-3-nitropyridine was reported.

Scientific Research Applications

Synthesis and Spectroscopic Analysis

2-Chloro-4-methyl-3-nitropyridine (CMNP) serves as a precursor in the synthesis of complex nitrogen-containing compounds. For example, it has been used in the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, highlighting its role in producing derivatives with potential applications in material science and organic electronics. This process involves Vilsmeier–Haack chlorination, and the resulting compounds exhibit interesting optical properties, including absorption and fluorescence in specific solvent conditions (Jukić et al., 2010).

Structural and Electronic Properties

CMNP has been extensively studied for its structural, electronic, and optical characteristics. Research involving density functional theory (DFT) calculations, spectroscopic analyses (IR, NMR), and X-ray crystallography provides comprehensive insights into the molecule's optimized structures, vibrational wavenumbers, molecular electrostatic potentials, and electronic properties. These studies reveal the molecule's stability, charge delocalization, and reactivity, which are crucial for its applications in designing advanced materials with specific electronic and optical functionalities (Velraj et al., 2015).

Nucleophilic Substitution and Catalysis

The chemistry of CMNP under vicarious nucleophilic substitution (VNS) conditions has been explored to achieve substitution in ortho or para positions relative to the nitro group. Such reactions expand the utility of CMNP in synthesizing variously substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical industries. The selective reactivity of CMNP under these conditions emphasizes its versatility in organic synthesis (Andreassen et al., 2004).

Molecular Electronic and Thermodynamic Analysis

The electronic and thermodynamic properties of CMNP have been thoroughly investigated through quantum chemical studies. This includes analyzing frontier molecular orbitals, thermodynamic stability, and vibrational spectra to understand the compound's behavior in various chemical environments. Such studies are fundamental for developing new materials and chemicals with desired physical and chemical properties, making CMNP a valuable molecule in theoretical and applied chemistry (Arjunan et al., 2012).

Safety and Hazards

2-Chloro-4-methyl-3-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for 2-Chloro-4-methyl-3-nitropyridine involve its potential use in the synthesis of other compounds. For example, it could form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Properties

IUPAC Name

2-chloro-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHARVUVBTAAPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323072
Record name 2-Chloro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-39-5
Record name 2-Chloro-4-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23056-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 402977
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23056-39-5
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Record name 2-Chloro-4-methyl-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 25 g of 2-hydroxy-4-methyl-3-nitropyridine, 12.5 g of phosphorous pentachloride, and 62 ml of phosphorous oxychloride was refluxed for 2 hrs. After cooling, the mixture was poured onto crushed ice and stirred until a precipitate formed. The product was extracted with methylene chloride, dried (sodium sulfate) and concentrated to a brown oil, which was washed with hot hexane. Concentration in vacuo provided 16.2 g of the the title compound, m.p. 45°-47° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2-chloro-4-methyl-3-nitropyridine, and how were they investigated in the study?

A1: The provided research paper focuses on a comparative study of this compound and 2-chloro-6-methylpyridine. [] The study primarily utilizes vibrational spectroscopy, conformational analysis, and electronic structure calculations to compare and contrast the two compounds. While it doesn't delve into specific applications of this compound, the study provides crucial information about its structure and behavior.

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